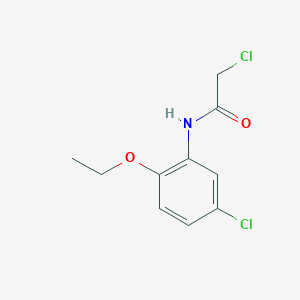
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide works by selectively blocking the activity of mGluR5, a receptor that plays a key role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain. By blocking mGluR5, (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide reduces the activity of excitatory neurons in the brain, leading to a decrease in the release of glutamate and a decrease in overall neuronal activity.
Biochemical and physiological effects:
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in addiction models. (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of glutamate signaling in the brain. However, one limitation is that (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide can have off-target effects at high concentrations, which can complicate interpretation of results.
未来方向
There are several potential future directions for research involving (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for addiction and other psychiatric disorders. Further research is also needed to fully understand the mechanisms of action of (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide and its potential off-target effects.
合成方法
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phenylacetonitrile in the presence of a base to yield the desired amide product.
科学研究应用
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has also been investigated as a potential treatment for drug addiction, anxiety, and depression.
属性
IUPAC Name |
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFOMRNGOACZHH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)
![2-[[4-phenyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7456186.png)



![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456212.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide](/img/structure/B7456230.png)
![2-[[5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7456246.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)
![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)